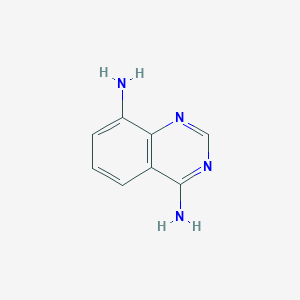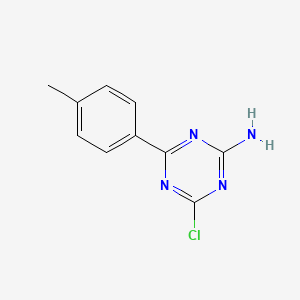![molecular formula C11H17N5 B11733192 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine
- 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-11(7-14-16)12-5-10-6-13-15(3)9(10)2/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
YISWHUOXNOIQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
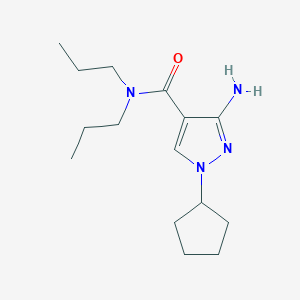
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
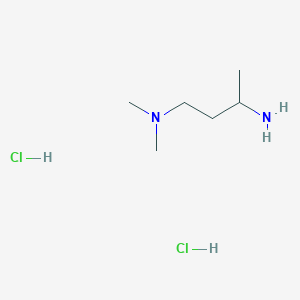
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
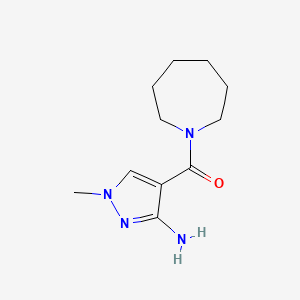
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
